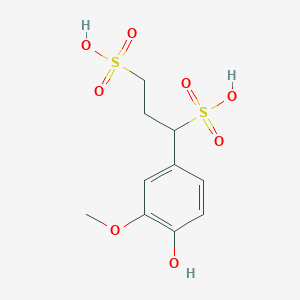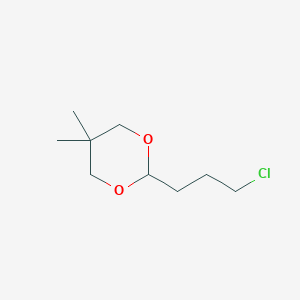
1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- is a chemical compound with the molecular formula C10H19ClO2. It is a derivative of dioxane, a heterocyclic acetal, and is characterized by the presence of a chloropropyl group and two methyl groups attached to the dioxane ring. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. The reaction is catalyzed by acids and proceeds under mild conditions. For example, the reaction of 2-chloropropanol with 2,2-dimethyl-1,3-propanediol in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted dioxanes, alcohols, ketones, and alkanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- involves its interaction with molecular targets through its functional groups. The chloropropyl group can participate in nucleophilic substitution reactions, while the dioxane ring can undergo ring-opening reactions under acidic or basic conditions. These interactions can lead to the formation of various products, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
1,3-Dioxane: The parent compound without the chloropropyl and methyl groups.
2-(3-Chloropropyl)-2,5,5-trimethyl-1,3-dioxane: A closely related compound with similar substituents but different structural arrangement.
Uniqueness
1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and properties. Its chloropropyl group allows for versatile chemical modifications, making it valuable in various applications .
Eigenschaften
IUPAC Name |
2-(3-chloropropyl)-5,5-dimethyl-1,3-dioxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClO2/c1-9(2)6-11-8(12-7-9)4-3-5-10/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDENENOYKOTWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473097 |
Source


|
| Record name | 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65984-84-1 |
Source


|
| Record name | 1,3-Dioxane, 2-(3-chloropropyl)-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
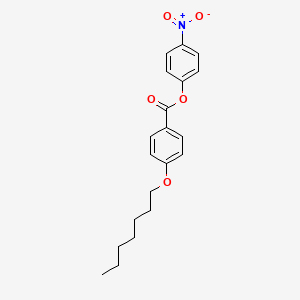

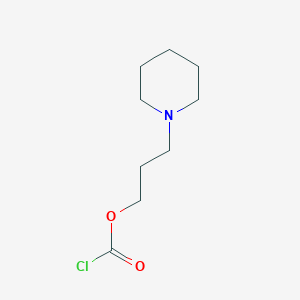
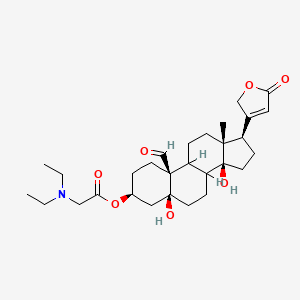

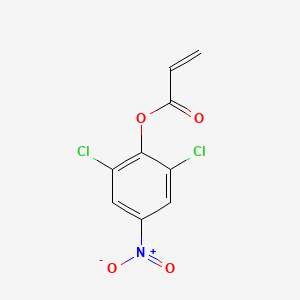
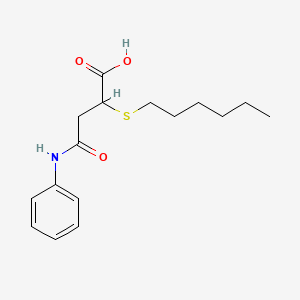
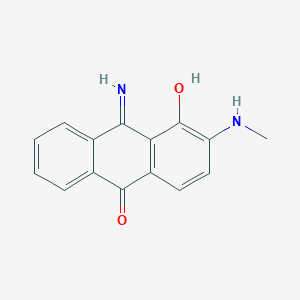
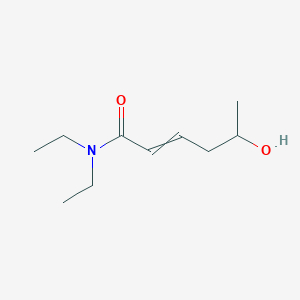
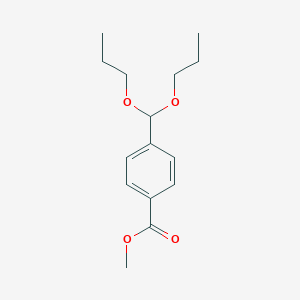
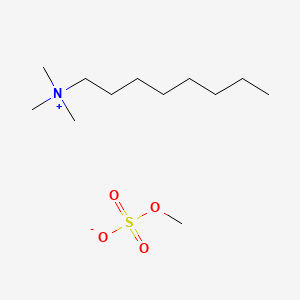
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
